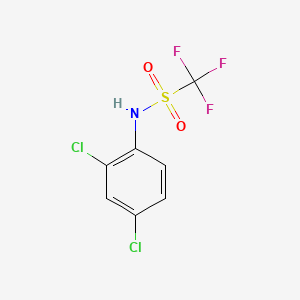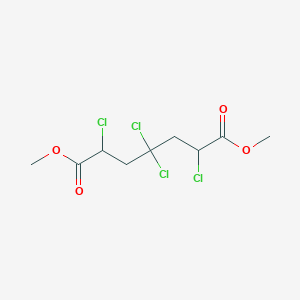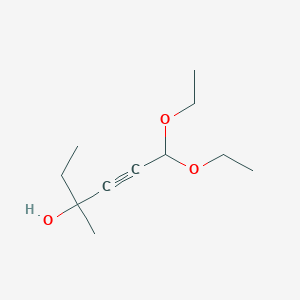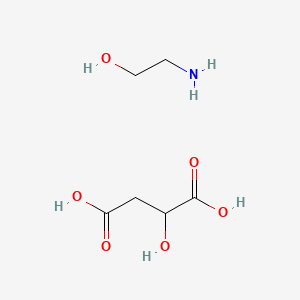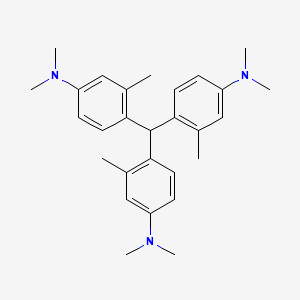
4,4',4''-Methanetriyltris(N,N,3-trimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is an organic compound known for its unique structural properties and diverse applications. It is a derivative of aniline, characterized by the presence of three trimethylaniline groups attached to a central methane carbon atom. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) typically involves the reaction of trimethylaniline with formaldehyde under acidic or basic conditions. The process can be summarized as follows:
Condensation Reaction: Trimethylaniline reacts with formaldehyde in the presence of an acid or base catalyst to form the intermediate compound.
Purification: The intermediate is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the trimethylaniline groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Electrophiles (e.g., halogens, nitro groups), catalysts (e.g., Lewis acids).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized trimethylaniline derivatives.
Applications De Recherche Scientifique
4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers, where it imparts desirable properties such as color stability and thermal resistance.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions, influencing their function and activity.
Comparaison Avec Des Composés Similaires
4,4’,4’'-Methanetriyltris(N,N-dipropylaniline): Similar structure but with dipropylaniline groups instead of trimethylaniline.
4,4’,4’'-Methanetriyltris(N,N-dimethylaniline): Contains dimethylaniline groups, differing in the degree of methylation.
4,4’,4’'-Methanetriyltris(N,N-diphenylaniline): Features diphenylaniline groups, providing different steric and electronic properties.
Uniqueness: 4,4’,4’'-Methanetriyltris(N,N,3-trimethylaniline) is unique due to its specific trimethylaniline groups, which confer distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
24619-07-6 |
|---|---|
Formule moléculaire |
C28H37N3 |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
4-[bis[4-(dimethylamino)-2-methylphenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C28H37N3/c1-19-16-22(29(4)5)10-13-25(19)28(26-14-11-23(30(6)7)17-20(26)2)27-15-12-24(31(8)9)18-21(27)3/h10-18,28H,1-9H3 |
Clé InChI |
LYCNQAIOLGIAFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
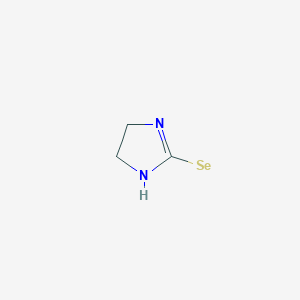
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

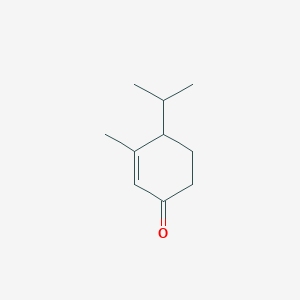
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
